Cas no 85696-95-3 (1-Methyl-1H-indol-4-amine)

1-Methyl-1H-indol-4-amine structure
1-Methyl-1H-indol-4-amine structure
Nombre del producto:1-Methyl-1H-indol-4-amine
Número CAS:85696-95-3
MF:C9H10N2
Megavatios:146.189101696014
MDL:MFCD08061153
CID:60908
PubChem ID:22170307

1-Methyl-1H-indol-4-amine Propiedades químicas y físicas

Nombre e identificación

    • 1-Methyl-1H-indol-4-amine
    • 1-Methyl-1H-indol-4-ylamine
    • 1-methylindol-4-amine
    • 1-METHYL-1H-INDOLE-4-AMINE
    • 1-methyl-4-indolamine
    • 4-amino-1-methylbenzoindole
    • 4-amino-1-methylindole
    • 4-amino-N-methyl-indole
    • 4-Amino-N-methylindole
    • N1-methyl-4-aminoindole
    • N-methyl-4-aminoindole
    • 1-Methyl-1H-indol-4-amine (ACI)
    • 1-Methyl-4-aminoindole
    • SY101326
    • DTXSID00623177
    • 4-Amino-1-methyl-1H-indole
    • CS-0061752
    • ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • 1-Methyl-1H-indol-4-ylamine, AldrichCPR
    • MFCD08061153
    • EN300-65947
    • 1-methyl-4-amino-indole
    • AKOS005362527
    • AB43235
    • 1H-INDOL-4-AMINE, 1-METHYL-
    • AS-35811
    • STL146395
    • 85696-95-3
    • SCHEMBL736739
    • BBL036797
    • MDL: MFCD08061153
    • Renchi: 1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
    • Clave inchi: ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • Sonrisas: NC1C2C=CN(C=2C=CC=1)C

Atributos calculados

  • Calidad precisa: 146.08400
  • Masa isotópica única: 146.084
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 147
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 31A^2
  • Xlogp3: 1.3

Propiedades experimentales

  • Color / forma: Yellow to Brown Sticky Oil to Semi-Solid
  • Denso: 1.151
  • Punto de ebullición: 328.036 °C at 760 mmHg
  • Punto de inflamación: 328.036 °C at 760 mmHg
  • índice de refracción: 1.62
  • PSA: 30.95000
  • Logp: 2.34170

1-Methyl-1H-indol-4-amine Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P264;P270;P301+P312;P330;P501
  • Código de categoría de peligro: 22
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Room temperature

1-Methyl-1H-indol-4-amine Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-1H-indol-4-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-65947-0.1g
1-methyl-1H-indol-4-amine
85696-95-3 95%
0.1g
$38.0 2023-02-13
OTAVAchemicals
4057872-500MG
1-methyl-1H-indol-4-amine
85696-95-3 95%
500MG
$200 2023-06-29
Enamine
EN300-65947-2.5g
1-methyl-1H-indol-4-amine
85696-95-3 95%
2.5g
$233.0 2023-02-13
Enamine
EN300-65947-5.0g
1-methyl-1H-indol-4-amine
85696-95-3 95%
5.0g
$441.0 2023-02-13
Enamine
EN300-65947-0.5g
1-methyl-1H-indol-4-amine
85696-95-3 95%
0.5g
$84.0 2023-02-13
TRC
M321575-500mg
1-Methyl-1H-indol-4-amine
85696-95-3
500mg
$ 210.00 2022-06-04
TRC
M321575-50mg
1-Methyl-1H-indol-4-amine
85696-95-3
50mg
$ 50.00 2022-06-04
TRC
M321575-100mg
1-Methyl-1H-indol-4-amine
85696-95-3
100mg
$ 65.00 2022-06-04
ChemScence
CS-0061752-1g
1-Methyl-1H-indol-4-amine
85696-95-3 99.56%
1g
$39.0 2022-04-26
Enamine
EN300-65947-0.05g
1-methyl-1H-indol-4-amine
85696-95-3 95%
0.05g
$25.0 2023-02-13

1-Methyl-1H-indol-4-amine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
2.1 Reagents: tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.2 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
6.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol ,  Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
3.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
4.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
7.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referencia
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
3.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referencia
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ;  120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
4.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referencia
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
Referencia
Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src
Ple, Patrick A.; et al, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol ,  Water
2.1 Reagents: Triethylamine Solvents: tert-Butanol
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled
1.2 4 h, rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Ammonia Solvents: Water ;  neutralized
Referencia
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: tert-Butanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Referencia
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ,  Water
Referencia
An unexpected rearrangement of 4-alkylaminoindoles
Ley, Steven V.; et al, Journal of the Chemical Society, 1982, (23), 1356-7

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 20 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines
Gillespie, James E.; et al, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Referencia
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

1-Methyl-1H-indol-4-amine Raw materials

1-Methyl-1H-indol-4-amine Preparation Products

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:85696-95-3)1-METHYL-1H-INDOL-4-AMINE
sfd18044
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:85696-95-3)1-Methyl-1H-indol-4-amine
A841416
Pureza:99%
Cantidad:25g
Precio ($):510.0